molecular formula C18H11ClN6 B11207698 3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile

3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile

Cat. No.: B11207698
M. Wt: 346.8 g/mol
InChI Key: WQWAYCDAZHSWSG-UHFFFAOYSA-N
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Description

3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as an anticancer agent and its ability to interact with specific molecular targets make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C18H11ClN6

Molecular Weight

346.8 g/mol

IUPAC Name

3-[[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzonitrile

InChI

InChI=1S/C18H11ClN6/c19-13-4-2-6-15(8-13)25-18-16(10-23-25)17(21-11-22-18)24-14-5-1-3-12(7-14)9-20/h1-8,10-11H,(H,21,22,24)

InChI Key

WQWAYCDAZHSWSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)C#N

Origin of Product

United States

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